

Introduction: Unveiling a Versatile Scaffolding Molecule

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Compound of Interest

Compound Name:	1-(3-Amino-4-hydroxyphenyl)ethanone
CAS No.:	54255-50-4
Cat. No.:	B1314299

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In the landscape of modern synthetic chemistry and drug discovery, the utility of a molecule is often defined by its structural functionality and reactive potential. **1-(3-Amino-4-hydroxyphenyl)ethanone**, a substituted acetophenone, emerges as a compound of significant interest for researchers and drug development professionals. Its architecture, featuring an aromatic ring functionalized with amino, hydroxyl, and acetyl groups, provides a versatile platform for the construction of more complex molecular entities. This guide offers a comprehensive technical overview of its chemical properties, analytical profile, synthesis, and potential applications, providing a foundational resource for its use in laboratory and industrial settings.

PART 1: Physicochemical and Structural Characteristics

1-(3-Amino-4-hydroxyphenyl)ethanone is a solid organic compound whose utility is underpinned by its distinct physical and chemical properties. The presence of both hydrogen bond donor (amino and hydroxyl) and acceptor (carbonyl, amino, hydroxyl) groups influences

its solubility and intermolecular interactions, making it a valuable intermediate in various synthetic pathways.[1]

Table 1: Core Physicochemical Properties



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| Topological Polar Surface Area| 63.3 Å² |[1] |

PART 2: Analytical Characterization & Spectral Profile

A robust analytical characterization is crucial for verifying the identity and purity of any chemical intermediate. While specific experimental spectra for **1-(3-Amino-4-hydroxyphenyl)ethanone** are not readily available in public databases, its spectral properties can be reliably predicted based on its functional groups and data from analogous structures like 3'-aminoacetophenone and 3'-hydroxyacetophenone.[3][4]

¹H NMR Spectroscopy (Expected): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the protons of the amino and hydroxyl groups. The aromatic protons would appear as multiplets or doublets in the range of δ 6.5-7.5 ppm, with coupling patterns dictated by their positions relative to the electron-donating amino/hydroxyl groups and the electron-withdrawing acetyl group. The methyl protons should present as a sharp singlet around δ 2.5 ppm.[5] The amine (NH₂) and hydroxyl (OH) protons would appear as broad singlets, with chemical shifts that are highly dependent on solvent and concentration.

¹³C NMR Spectroscopy (Expected): The carbon NMR spectrum would be characterized by a carbonyl carbon signal downfield ($\delta > 195$ ppm).[5] The aromatic carbons would resonate in the typical range of δ 110-160 ppm. The methyl carbon of the acetyl group would appear upfield, around δ 26 ppm.[5]

Infrared (IR) Spectroscopy (Expected): The IR spectrum provides clear evidence of the key functional groups. Expected absorption bands would include:

- O-H stretch: A broad band around 3400-3200 cm^{-1} for the phenolic hydroxyl group.[6]
- N-H stretch: Two distinct peaks in the range of 3500-3300 cm^{-1} for the primary amine.
- C=O stretch: A strong, sharp absorption band around 1670-1690 cm^{-1} for the ketone carbonyl.[6]
- C=C stretch: Aromatic ring vibrations in the 1600-1450 cm^{-1} region.

Mass Spectrometry (MS) (Expected): In electron ionization mass spectrometry (EI-MS), the molecular ion peak $[M]^+$ would be observed at m/z 151. A prominent fragment would be the loss of a methyl group ($[M-15]^+$) to form a stable acylium ion at m/z 136, a characteristic fragmentation pattern for acetophenones.[4][7]

PART 3: Synthesis and Reaction Chemistry

Proposed Synthesis Workflow

A common and efficient laboratory-scale synthesis of **1-(3-Amino-4-hydroxyphenyl)ethanone** involves the selective reduction of a commercially available nitro precursor, 1-(4-hydroxy-3-nitrophenyl)ethanone. This transformation is a cornerstone of aromatic chemistry, leveraging standard reduction methodologies.



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Caption: Proposed synthetic workflow for **1-(3-Amino-4-hydroxyphenyl)ethanone**.

Experimental Protocol: Reduction of 1-(4-hydroxy-3-nitrophenyl)ethanone

Causality: This protocol utilizes catalytic hydrogenation, a clean and efficient method for nitro group reduction that often results in high yields and avoids the use of stoichiometric heavy metal reagents. Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity.

- **Reactor Setup:** To a hydrogenation vessel, add 1-(4-hydroxy-3-nitrophenyl)ethanone (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.
- **Catalyst Addition:** Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).
- **Hydrogenation:** Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture vigorously at room temperature.
- **Reaction Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
- **Catalyst Removal:** Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to

remove the Pd/C catalyst.

- Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: Purify the crude **1-(3-Amino-4-hydroxyphenyl)ethanone** by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.

Self-Validation: The success of the synthesis is validated at each stage. Reaction completion is confirmed chromatographically. Product identity and purity are confirmed using the analytical methods described in PART 2 (NMR, IR, MS) and by melting point analysis.

Core Reactivity

The synthetic versatility of **1-(3-Amino-4-hydroxyphenyl)ethanone** stems from its three distinct functional groups, which can be targeted with high selectivity.



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Caption: Key reactive sites of **1-(3-Amino-4-hydroxyphenyl)ethanone**.

- Amino Group: The primary aromatic amine is a nucleophile and can undergo acylation, alkylation, and diazotization reactions. The latter is particularly useful for introducing a wide range of substituents onto the aromatic ring via Sandmeyer-type reactions.

- **Hydroxyl Group:** The phenolic hydroxyl is acidic and can be deprotonated to form a phenoxide, a strong nucleophile. This enables O-alkylation (Williamson ether synthesis) and O-acylation to form esters.
- **Acetyl Group:** The ketone functionality can be reduced to a secondary alcohol, or its alpha-protons can be involved in condensation reactions (e.g., aldol, Claisen-Schmidt) to build larger molecular frameworks. The carbonyl group itself can react with amines to form imines or enamines, which are key intermediates in the synthesis of heterocyclic compounds.

PART 4: Applications in Drug Development & Medicinal Chemistry

The trifunctional nature of **1-(3-Amino-4-hydroxyphenyl)ethanone** makes it an attractive starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs).[8] Substituted aminophenols are common structural motifs in many biologically active compounds. The ability to selectively modify the three functional groups allows for the systematic exploration of structure-activity relationships (SAR) during the drug discovery process.

For instance, related structures like 1-(3-Amino-2-hydroxyphenyl)ethanone are known intermediates in the synthesis of leukotriene receptor antagonists such as ranlukast, which is used to treat inflammatory conditions.[8] This highlights the role of such aminohydroxyacetophenones as key building blocks for complex therapeutic agents. Modern drug design often incorporates tailor-made amino acid derivatives and other specialized fragments, for which this compound can serve as a valuable precursor.[9]

PART 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of **1-(3-Amino-4-hydroxyphenyl)ethanone** are paramount to ensure safety.

Table 2: GHS Hazard Information



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| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source:[1][10]

Handling and Personal Protective Equipment (PPE):

- Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11]
- Avoid breathing dust.[10]
- Avoid contact with skin and eyes.[12]
- Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[11][13]
- Wash hands thoroughly after handling.[10]

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
- For long-term storage, refrigeration is recommended.

Disposal:

- Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[\[10\]](#)

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